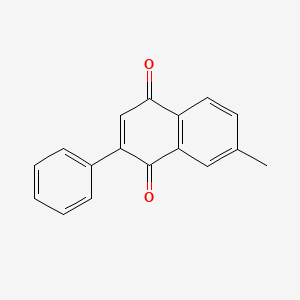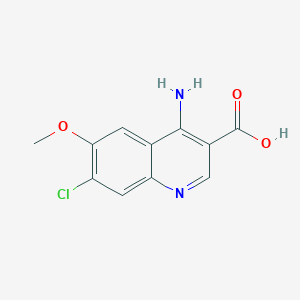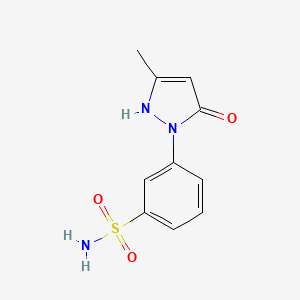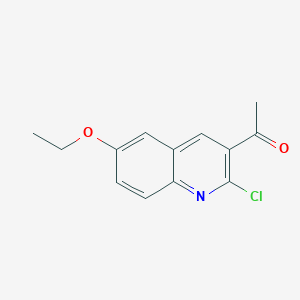![molecular formula C13H14N2O3 B11864152 1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- CAS No. 62260-77-9](/img/structure/B11864152.png)
1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-2-azaspiro[44]non-2-ene, 4-nitro-3-phenyl- is a chemical compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method includes the use of phosphine-catalyzed [4+1] annulation of electron-deficient 1,3-dienes or 1,3-azadienes with maleimides under mild conditions . This method provides a convenient and efficient route to construct the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, similar compounds have been shown to inhibit angiogenesis by blocking the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione: Known for its angiogenesis inhibitory properties.
2-Azaspiro[3.4]octane: Synthesized through annulation strategies and used in various chemical applications.
1,7-Diazaspiro[4.4]nonene: Constructed through phosphine-catalyzed annulation and used in chemical research.
Uniqueness
1-Oxa-2-azaspiro[44]non-2-ene, 4-nitro-3-phenyl- is unique due to its specific structural features, including the presence of a nitro group and a phenyl ring
Propiedades
Número CAS |
62260-77-9 |
|---|---|
Fórmula molecular |
C13H14N2O3 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
4-nitro-3-phenyl-1-oxa-2-azaspiro[4.4]non-2-ene |
InChI |
InChI=1S/C13H14N2O3/c16-15(17)12-11(10-6-2-1-3-7-10)14-18-13(12)8-4-5-9-13/h1-3,6-7,12H,4-5,8-9H2 |
Clave InChI |
OQWKAGHUBLTOQM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C(C(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B11864139.png)



